4-methoxy-3-methyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide
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Overview
Description
Compounds like “4-methoxy-3-methyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide” belong to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . The exact structure would depend on the specific arrangement of atoms in the molecule.Chemical Reactions Analysis
The chemical reactions involving a compound like this would depend on its specific structure. Benzenesulfonamides, for example, are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined using a variety of laboratory techniques .Scientific Research Applications
Endothelin Receptor Antagonists for Cerebral Vasospasm Prevention
Research demonstrates the effectiveness of endothelin (ET) receptor antagonists, including bosentan and PD155080, in preventing subarachnoid hemorrhage (SAH)-induced delayed cerebral vasospasm. These compounds, related to the sulfonamide class, were shown to significantly reduce the magnitude of cerebral artery constriction in animal models, supporting their potential use in treating human vasospasm conditions (Zuccarello et al., 1996).
Photodynamic Therapy for Cancer Treatment
Newly synthesized zinc phthalocyanine derivatives, substituted with benzenesulfonamide groups, exhibit high singlet oxygen quantum yields, making them potent photosensitizers for photodynamic therapy (PDT) in cancer treatment. Their notable fluorescence properties and photostability suggest significant potential for these compounds in PDT applications, highlighting a promising avenue for therapeutic development (Pişkin, Canpolat, & Öztürk, 2020).
Cognitive Enhancing Properties
SB-399885, a selective 5-HT6 receptor antagonist with sulfonamide structure, has been shown to improve cognitive function in animal models. This compound enhances cholinergic function and exhibits potential therapeutic utility for disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Antiproliferative Activity Against Tumor Cells
N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives have been evaluated for their antiproliferative activity against various tumor cell lines, including breast cancer and neuroblastoma cells. Compounds such as 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide exhibited high antiproliferative activity, suggesting potential for development as anticancer agents (Motavallizadeh et al., 2014).
Copolymerization of Acrylates with Ethene
Research into palladium aryl sulfonate phosphine catalysts, for the copolymerization of acrylates with ethene, underscores the chemical versatility of sulfonamide-related compounds. These catalysts facilitate the formation of high molecular weight polymers, indicating their importance in polymer chemistry (Skupov et al., 2007).
Mechanism of Action
Target of action
The compound contains a morpholine ring and a sulfonamide group. Morpholine derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Sulfonamides are commonly used in antibiotics, acting as competitive inhibitors of bacterial enzyme dihydropteroate synthetase.
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methoxy-3-methyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-16-14-18(8-9-19(16)25-2)27(23,24)21-10-11-22-12-13-26-20(15-22)17-6-4-3-5-7-17/h3-9,14,20-21H,10-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOCRECQXCNFFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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